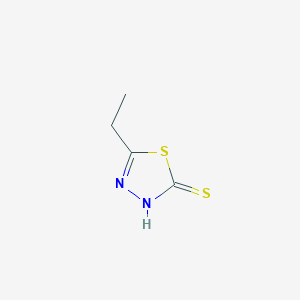

5-Ethyl-1,3,4-thiadiazole-2(3h)-thione

Description

Significance of 1,3,4-Thiadiazole (B1197879) Scaffold in Contemporary Chemical Research

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in modern chemical research, particularly in the fields of medicinal and materials chemistry, owing to its unique chemical properties and biological characteristics. nih.govresearchgate.netnih.gov

In heterocyclic chemistry, the 1,3,4-thiadiazole nucleus is of significant interest due to its versatile reactivity and stable aromatic nature. connectjournals.comisres.org The ring system is generally stable in acidic conditions but can undergo ring cleavage with a base. rsc.org Its electron-deficient character makes it relatively inert to electrophilic substitution but highly activated for nucleophilic substitution at the 2 and 5 positions. rsc.org This reactivity profile makes it an important precursor for the synthesis of a wide array of biologically active molecules. researchgate.net

The 1,3,4-thiadiazole moiety is a key pharmacophore in the design of bioactive compounds. Its structure allows it to act as a hydrogen bond acceptor and a two-electron donor system. researchgate.net Furthermore, the mesoionic character of the ring can enhance its ability to cross cellular membranes and interact with biological targets. mdpi.com Researchers have incorporated this scaffold into numerous derivatives to develop agents with a broad spectrum of pharmacological activities.

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Activity against various bacterial and fungal strains. connectjournals.comresearchgate.netontosight.ai |

| Anticancer | Inhibition of various cancer cell lines through mechanisms like enzyme inhibition. mdpi.comontosight.ainih.gov |

| Anti-inflammatory | Compounds have demonstrated significant anti-inflammatory effects. researchgate.netontosight.ainih.gov |

| Anticonvulsant | Derivatives have been studied for their potential in managing seizures. researchgate.net |

| Antitubercular | Activity against mycobacterial strains has been reported. connectjournals.com |

| Antiviral | Some derivatives show potential in inhibiting viral replication. connectjournals.com |

Overview of 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione as a Specific Derivative

This compound is a specific derivative of the 1,3,4-thiadiazole family. It is characterized by the presence of an ethyl group at the 5-position of the heterocyclic ring and a thione (C=S) group at the 2-position, which can exist in tautomeric equilibrium with a thiol (-SH) form. The thione form is a key structural feature in many biologically active thiadiazole derivatives. connectjournals.com

The structure of this compound is defined by its central heterocyclic ring system. The 1,3,4-thiadiazole ring itself is a planar, aromatic structure. nih.gov In related compounds, such as 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, the 1,3,4-thiadiazole-2-thione unit has been shown to be essentially planar. nih.gov

The key structural features are:

The 1,3,4-Thiadiazole Ring : A five-membered ring with the formula C₂H₂N₂S.

The Thione Group : A sulfur atom double-bonded to the carbon at the 2-position of the ring. Compounds with this feature can exist as thione-thiol tautomers. isres.org

The Ethyl Group : A -CH₂CH₃ substituent attached to the carbon at the 5-position of the ring.

The presence and position of these functional groups define the compound's chemical properties and its relationship to other derivatives within the broader 1,3,4-thiadiazole class. The ethyl group at the 5-position provides a specific alkyl substitution, distinguishing it from other derivatives with different functional groups at this site. researchgate.netmdpi.com

Table 2: Structural Details of this compound

| Feature | Description |

|---|---|

| Core Scaffold | 1,3,4-Thiadiazole |

| Substituent at C2 | Thione (=S), existing in tautomeric equilibrium with a Thiol (-SH) |

| Substituent at C5 | Ethyl (-CH₂CH₃) |

| Molecular Nature | A 5-substituted derivative of 1,3,4-thiadiazole-2(3H)-thione |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSCJPPXRHCNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560500 | |

| Record name | 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37663-51-7 | |

| Record name | 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethyl 1,3,4 Thiadiazole 2 3h Thione and Its Derivatives

Cyclization Reactions

Cyclization reactions are the most common methods for synthesizing the 1,3,4-thiadiazole (B1197879) core. These methods typically involve the reaction of a hydrazine-containing compound with a source of carbon and sulfur atoms, leading to the formation of the five-membered ring.

Thiocarbazinate-Based Cyclization with Carbon Disulfide

One effective method for the synthesis of 5-substituted-1,3,4-thiadiazole-2(3H)-thiones involves the use of thiocarbazinate esters. For instance, the reaction of ethyl thiocarbazinate with carbon disulfide in the presence of a base like potassium hydroxide (B78521) provides a direct route to the corresponding 5-alkoxy-1,3,4-thiadiazole-2(3H)-thione.

In a typical procedure, ethyl thiocarbazinate is dissolved in carbon disulfide, and a methanolic solution of potassium hydroxide is added. The mixture is then refluxed for several hours. After cooling and removal of the solvent, the residue is acidified to precipitate the product. This method was successfully employed to synthesize 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione with a yield of 51%.

| Starting Material | Reagents | Product | Yield (%) |

| Ethyl thiocarbazinate | 1. Carbon Disulfide, 2. Potassium Hydroxide, 3. Hydrochloric Acid | 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione | 51 |

Thiosemicarbazide-Based Cyclization Approaches

Thiosemicarbazide (B42300) is a versatile and widely used precursor for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov The choice of the second reagent dictates the substituent at the 5-position of the thiadiazole ring.

A primary method involves the cyclization of thiosemicarbazide with carboxylic acids. bohrium.com For the synthesis of 5-ethyl-1,3,4-thiadiazole derivatives, propanoic acid would be the carboxylic acid of choice. The reaction is typically carried out in the presence of a strong acid catalyst and dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, under reflux conditions. bohrium.comnih.gov This approach provides a straightforward route to 5-alkyl-2-amino-1,3,4-thiadiazoles. nih.gov

Another key approach is the reaction of thiosemicarbazide with carbon disulfide, usually in an alkaline medium like ethanolic potassium hydroxide or in the presence of anhydrous sodium carbonate. connectjournals.comresearchgate.net This reaction leads to the formation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), a crucial intermediate for further derivatization. researchgate.net

| Thiosemicarbazide-based Starting Material | Reagent | Conditions | Product |

| Thiosemicarbazide | Carboxylic Acid (e.g., Propanoic Acid) | Acid catalyst (e.g., H₂SO₄), Heat | 5-Alkyl/Aryl-2-amino-1,3,4-thiadiazole |

| Thiosemicarbazide | Carbon Disulfide | Alkaline medium (e.g., KOH/Ethanol) | 5-Amino-1,3,4-thiadiazole-2-thiol |

Acylated Thiosemicarbazide Routes for Structural Diversification

The cyclization of acylthiosemicarbazides offers a versatile route to various 1,3,4-thiadiazole derivatives. The outcome of the cyclization is highly dependent on the reaction conditions, particularly the pH.

In an acidic medium, such as concentrated sulfuric acid or hydrochloric acid, the cyclization of an acylthiosemicarbazide derivative typically yields a 2,5-disubstituted 1,3,4-thiadiazole. researchgate.net For example, reacting (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides with 4-phenylthiosemicarbazide, followed by cyclization in 25% HCl or concentrated H₂SO₄, leads to the formation of 1,3,4-thiadiazole derivatives. researchgate.net

Conversely, when the cyclization is performed in an alkaline medium, the reaction often favors the formation of 1,2,4-triazole (B32235) derivatives. researchgate.net This divergent reactivity allows for selective synthesis of different heterocyclic systems from a common precursor. Many reports indicate that acylthiosemicarbazides and their corresponding cyclized 1,3,4-thiadiazole derivatives possess various biological activities. nih.gov

| Acylthiosemicarbazide Precursor | Cyclization Condition | Primary Product |

| N-Acylthiosemicarbazide | Acidic (e.g., H₂SO₄, HCl) | 2,5-Disubstituted-1,3,4-thiadiazole |

| N-Acylthiosemicarbazide | Alkaline (e.g., NaOH) | 3,5-Disubstituted-1,2,4-triazole-thione |

Alkylation Strategies

Alkylation is a key post-synthesis modification used to introduce various functional groups onto the 1,3,4-thiadiazole scaffold, allowing for the fine-tuning of its chemical and biological properties.

Selective C-5 Alkylation via 5-Amino-1,3,4-thiadiazole-2-thiol Precursors

Direct C-5 alkylation of a pre-formed 5-amino-1,3,4-thiadiazole-2-thiol ring is not a commonly employed synthetic strategy for introducing an ethyl group. The synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles is typically achieved through the cyclization of a carboxylic acid (e.g., propanoic acid) with thiosemicarbazide, as detailed in section 2.1.2. nih.gov

The functionalization of the 5-amino-1,3,4-thiadiazole-2-thiol core primarily occurs at the exocyclic amino and thiol groups. The amino group at the C-5 position is a key site for derivatization, readily undergoing reactions such as acylation to form amides or reactions with isocyanates to yield urea (B33335) derivatives. These transformations, however, modify the amino group rather than alkylating the C-5 carbon of the heterocyclic ring.

S-Alkylation of 5-Mercapto-1,3,4-thiadiazole-2(3H)-thione Derivatives

The exocyclic thiol group of 5-substituted-1,3,4-thiadiazole-2(3H)-thiones is readily alkylated to generate a wide array of S-substituted thioether derivatives. This transformation is a robust and high-yielding reaction. The process typically involves a nucleophilic substitution where the thione tautomer is deprotonated by a base to form a highly reactive thiolate anion.

A general one-pot method involves treating the 5-amino-1,3,4-thiadiazole-2-thiol with an ethanolic solution of a base, such as potassium hydroxide, to generate the potassium salt in situ. researchgate.net Subsequently, an alkylating agent, such as an alkyl halide (e.g., ethyl bromide), is added to the reaction mixture. researchgate.net The reaction is often heated under reflux to ensure completion, affording the desired S-alkylated products in good yields. researchgate.net This regioselective alkylation at the sulfur atom is a well-established method for creating diversity in this class of compounds.

| Substrate | Base | Alkylating Agent | Product |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Potassium Hydroxide | Alkyl Halide (e.g., Ethyl Bromide) | 5-Amino-2-(S-alkylthio)-1,3,4-thiadiazole |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Potassium Hydroxide | Substituted Chloromethylbenzene | 5-Amino-2-(S-benzylthio)-1,3,4-thiadiazole |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Potassium Hydroxide | 2-Bromo-1-phenylethan-1-one | 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one |

Multi-Step Synthesis Pathways

The creation of the 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione structure and its derivatives is not a single-step process but rather involves carefully planned sequences of reactions. These pathways are designed to build the heterocyclic ring system and introduce specific functional groups. Key strategies involve the use of thiourea (B124793) derivatives and the transformation of intermediates like acid hydrazides and diazonium salts.

Thiourea-Based Synthetic Approaches

A prevalent and foundational method for synthesizing the 1,3,4-thiadiazole core relies on the use of thiourea derivatives, most notably thiosemicarbazide. This approach involves the reaction of a carboxylic acid derivative with thiosemicarbazide, followed by a cyclization step to form the thiadiazole ring. The ethyl group at the 5-position is introduced via the corresponding propionyl moiety from the carboxylic acid derivative.

The general pathway begins with the acylation of thiosemicarbazide using a propionyl source, such as propanoyl chloride or propionic anhydride. This reaction forms an acylthiosemicarbazide intermediate. The subsequent and critical step is the acid-catalyzed intramolecular cyclodehydration of this intermediate. Strong acids, such as concentrated sulfuric acid or polyphosphoric acid, are commonly employed as both catalyst and dehydrating agent, which facilitates the ring closure to yield the 5-ethyl-2-amino-1,3,4-thiadiazole. To obtain the final this compound, further modifications, such as diazotization of the amino group followed by xanthate substitution or hydrolysis under specific conditions, are required to convert the amino group to the thione functionality.

Table 1: Thiourea-Based Synthesis Pathway Overview

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation | Thiosemicarbazide, Propanoyl chloride | 1-Propionylthiosemicarbazide |

| 2 | Cyclodehydration | Concentrated Sulfuric Acid | 5-Ethyl-2-amino-1,3,4-thiadiazole |

This synthetic route is versatile and widely utilized due to the accessibility of the starting materials and the generally high yields of the cyclization step. researchgate.net

Acid Hydrazide and Diazonium Salt Intermediates for Derivative Synthesis

The synthesis of derivatives of 1,3,4-thiadiazoles often employs acid hydrazides as precursors and diazonium salts as reactive intermediates. This methodology is particularly useful for creating azo compounds, where the thiadiazole ring is coupled to another aromatic system through a diazo bridge (-N=N-).

The process typically starts with an appropriate acid hydrazide (e.g., propionic hydrazide) which is reacted with a thiocyanate (B1210189) salt (like ammonium (B1175870) thiocyanate) to form a thiosemicarbazide intermediate. chemmethod.comchemmethod.com This intermediate is then cyclized, often with a strong acid, to produce a 5-substituted-2-amino-1,3,4-thiadiazole. chemmethod.comchemmethod.com

The crucial step for derivatization involves the conversion of the 2-amino group of the thiadiazole into a diazonium salt. chemmethod.comchemmethod.com This is achieved by treating the aminothiadiazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). chemmethod.com The resulting diazonium salt is highly reactive and is immediately used in a coupling reaction with an electron-rich aromatic compound, such as 4-dimethylaminobenzaldehyde or various phenols. chemmethod.comorientjchem.org This coupling reaction forms an azo derivative, introducing significant structural diversity.

Table 2: Derivative Synthesis via Diazonium Salt Intermediate

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Diazotization | 5-substituted-2-amino-1,3,4-thiadiazole | Sodium nitrite, Hydrochloric Acid (0-5 °C) | 1,3,4-Thiadiazole-2-diazonium salt |

This pathway highlights the utility of the amino group on the thiadiazole ring as a synthetic handle for further functionalization, enabling the creation of a wide array of derivatives with potentially novel properties. nih.govrsc.org

Advanced Structural Elucidation and Tautomeric Investigations

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable for elucidating its precise chemical structure and exploring its tautomeric behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and spin systems, a comprehensive picture of the atomic connectivity and stereochemistry of this compound can be assembled.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ethyl group and the N-H proton of the thiadiazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the heterocyclic ring system.

The protons of the ethyl group typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The methyl protons are observed further upfield, being more shielded, while the methylene protons, being directly attached to the thiadiazole ring, are deshielded and appear at a lower field. In a study of the thiol tautomer, 5-ethyl-1,3,4-thiadiazole-2-thiol, the methyl protons were observed as a triplet at approximately 1.19 ppm, and the methylene protons as a quartet at around 3.11 ppm in a DMSO-d₆ solvent. heteroletters.org

The N-H proton of the thiadiazole ring is expected to be a broad singlet and to appear significantly downfield due to its acidic nature and the influence of the adjacent sulfur and nitrogen atoms. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature. In a similar compound, 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, the N-H proton was observed at a chemical shift of 13.7 ppm in CDCl₃.

Table 1: ¹H NMR Chemical Shift Data for this compound Moiety

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

|---|---|---|

| -CH₂- | ~3.11 | Quartet |

| -CH₃ | ~1.19 | Triplet |

| N-H | Highly variable, downfield | Broad Singlet |

Data is based on the thiol tautomer, 5-ethyl-1,3,4-thiadiazole-2-thiol, in DMSO-d₆. heteroletters.org

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum is expected to show four distinct signals corresponding to the two carbons of the ethyl group and the two carbons of the thiadiazole ring.

The C=S (thione) carbon is characteristically found at a very low field, typically in the range of 180-200 ppm, due to the significant deshielding effect of the double-bonded sulfur atom. The other carbon atom in the thiadiazole ring, C-5, which is bonded to the ethyl group, is also expected to be in the downfield region, influenced by the heteroatoms in the ring. In related 1,3,4-thiadiazole (B1197879) derivatives, the ring carbons have been observed in the range of 158-164 ppm.

The carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-), being closer to the electron-withdrawing thiadiazole ring, will be more deshielded than the terminal methyl carbon (-CH₃). In a similar N-ethyl derivative of a 1,3,4-thiadiazole, the ethyl group carbons were observed with the -CH₂- at approximately 40.04 ppm and the -CH₃ at around 14.12 ppm. mdpi.com

Table 2: ¹³C NMR Chemical Shift Data for this compound (Predicted)

| Carbon | Chemical Shift (δ) ppm (Predicted) |

|---|---|

| C=S | ~180-200 |

| C-5 | ~158-164 |

| -CH₂- | ~40 |

| -CH₃ | ~14 |

Predicted values are based on data from similar 1,3,4-thiadiazole structures. mdpi.com

The ethyl group in this compound presents a classic AX₃ spin system in the ¹H NMR spectrum. The methylene protons (-CH₂-) are coupled to the three equivalent methyl protons (-CH₃), resulting in a quartet. The coupling constant, J, for this interaction is typically around 7 Hz. Conversely, the methyl protons are coupled to the two methylene protons, leading to a triplet with the same coupling constant. This characteristic pattern of a triplet and a quartet in the aliphatic region of the spectrum is a strong indicator of the presence of an ethyl group. The integration of these signals, with a 2:3 ratio, further confirms this assignment. The N-H proton, being on a heteroatom, does not typically show coupling to the ethyl group protons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of a thione (C=S) group and an N-H group are key features that can be identified.

A broad absorption band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration. The broadening of this peak is often due to hydrogen bonding. The C-H stretching vibrations of the ethyl group are expected to appear in the 2850-3000 cm⁻¹ range.

The C=N stretching vibration of the thiadiazole ring typically gives rise to a sharp absorption band in the region of 1600-1650 cm⁻¹. The C=S stretching vibration is generally a weaker band and can be found in the range of 1050-1250 cm⁻¹. The presence of a strong band in this region would support the thione tautomeric form. Other bands related to the vibrations of the thiadiazole ring, such as C-S stretching, are also expected in the fingerprint region of the spectrum. mdpi.comjmchemsci.com

Table 3: Characteristic FT-IR Frequencies for this compound (Predicted)

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

|---|---|---|

| N-H stretch | 3100-3400 | Medium-Broad |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N stretch (ring) | 1600-1650 | Medium-Sharp |

| C=S stretch | 1050-1250 | Medium-Weak |

| C-S stretch (ring) | 600-800 | Medium |

Predicted values are based on characteristic frequencies for similar 1,3,4-thiadiazole structures. mdpi.comjmchemsci.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides deep insights into the vibrational modes of this compound, complementing infrared spectroscopy data. Analysis of related compounds, such as 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, reveals characteristic spectral bands that are instrumental in structural confirmation. researchgate.netnih.gov Key vibrations include those associated with the thiadiazole ring and the exocyclic thione group.

Notable Raman bands for the thiadiazole core include stretching modes of the C–S and C=N bonds. researchgate.net For instance, bands observed around 1389 cm⁻¹ and 1224 cm⁻¹ in similar structures are attributed to planar vibrations of the 1,3,4-thiadiazole ring. researchgate.net The stretching mode of the C–S bond within the ring is typically found near 841 cm⁻¹. researchgate.net The prominent C=S stretching vibration of the thione group is also a key diagnostic peak. Furthermore, vibrations related to the ethyl substituent, such as C-H stretching and bending modes, would be expected in their characteristic regions of the spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of 1,3,4-thiadiazole derivatives is typically characterized by absorption bands corresponding to π → π* and n → π* transitions. These transitions are associated with the conjugated system of the heterocyclic ring and the non-bonding electrons on the sulfur and nitrogen atoms.

Studies on various 1,3,4-thiadiazole derivatives show characteristic absorptions in the UV region. researchgate.net The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, generally occur at shorter wavelengths with high intensity. The n → π* transitions, involving non-bonding electrons on the heteroatoms, typically appear at longer wavelengths with lower intensity. The specific absorption maxima (λmax) for this compound are influenced by the electronic nature of the ethyl group and the thione moiety, as well as the solvent used for the analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a definitive technique for determining the molecular weight and elucidating the structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular formula, C₄H₆N₂S₂.

The fragmentation patterns of 1,3,4-thiadiazole derivatives are well-documented and provide valuable structural information. nih.gov For this compound, fragmentation would likely begin with the loss of the ethyl group (•C₂H₅) or cleavage of the heterocyclic ring. The stability of the thiadiazole ring often leads to characteristic fragment ions. The presence of sulfur isotopes (³³S and ³⁴S) would result in characteristic M+1 and M+2 peaks, with the M+2 peak being particularly noticeable due to the presence of two sulfur atoms. sapub.org

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction provides the most unambiguous determination of the solid-state molecular structure. While specific data for the ethyl derivative is not available, analysis of the closely related compound, 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione, offers significant insight into the expected crystal parameters. nih.gov This analogue reveals that the 1,3,4-thiadiazole-2-thione unit is planar. nih.gov The ethyl group would be attached to the C5 position of this planar ring system. The crystallographic data for the ethoxy analogue is summarized in the table below. nih.gov

| Parameter | Value for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione nih.gov |

|---|---|

| Molecular Formula | C₄H₆N₂OS₂ |

| Molecular Weight (Mr) | 162.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0308 (12) |

| b (Å) | 8.1171 (16) |

| c (Å) | 8.7616 (18) |

| α (°) | 116.55 (4) |

| β (°) | 93.70 (3) |

| γ (°) | 106.10 (3) |

| Volume (V) (ų) | 359.7 (2) |

| Z | 2 |

Intermolecular Interactions and Crystal Packing (e.g., N–H···S Hydrogen Bonds)

The crystal packing of 1,3,4-thiadiazole-2(3H)-thiones is significantly influenced by intermolecular hydrogen bonding. In the solid state, these molecules typically exist in the thione tautomeric form, which facilitates the formation of strong hydrogen bonds. researchgate.net

In the crystal structure of the analogous 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione, pairs of molecules are linked by intermolecular N–H···S hydrogen bonds, forming centrosymmetric dimers. nih.gov This interaction involves the hydrogen atom of the N-H group of one molecule and the exocyclic sulfur atom (thione) of a neighboring molecule. nih.gov This robust hydrogen bonding motif is a key factor in stabilizing the crystal lattice. nih.gov The specific geometry of this hydrogen bond in the ethoxy analogue is detailed in the table below. nih.gov

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···S | 0.76 (2) | 2.57 (2) | 3.317 (3) | 170 (3) |

D = Donor atom (N), A = Acceptor atom (S) for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. nih.gov

Tautomerism and Isomerism Investigations

The this compound molecule can theoretically exist in two tautomeric forms: the thione form and the thiol form (5-Ethyl-1,3,4-thiadiazole-2-thiol). The thione form features a C=S double bond and an N-H bond within the ring, while the thiol form contains a C-S single bond with an exocyclic S-H group and a C=N double bond within the ring.

Extensive studies on related 2-mercapto-1,3,4-thiadiazole derivatives have consistently shown that the thione tautomer is the more stable form, particularly in the solid state. researchgate.netresearchgate.netmdpi.com Spectroscopic and crystallographic analyses confirm the predominance of the thione structure. researchgate.netresearchgate.net For example, X-ray crystallography of similar compounds reveals bond lengths consistent with a C=S double bond and a C-N single bond, and the presence of an N-H proton is confirmed by the formation of N–H···S hydrogen bonds. nih.govresearchgate.net This preference for the thione form is a general characteristic of this class of heterocyclic compounds. researchgate.netresearchgate.net

Thiol-Thione Tautomeric Equilibrium

The molecular structure of this compound allows for the migration of a proton, leading to two distinct tautomeric forms: the thione form and the thiol form. This reversible isomerization is a classic example of prototropy.

Thione Form: In this form, the hydrogen atom is bonded to a nitrogen atom of the thiadiazole ring, and the exocyclic sulfur atom is double-bonded to a carbon atom (a thiocarbonyl group, C=S). This form is officially named this compound.

Thiol Form: In the thiol (or mercapto) form, the proton relocates from the ring nitrogen to the exocyclic sulfur atom, creating a sulfhydryl group (-SH). This results in an aromatic 1,3,4-thiadiazole ring, and the molecule is named 5-Ethyl-1,3,4-thiadiazole-2-thiol.

The equilibrium between these two forms is influenced by various factors, including the physical state (solid or solution), solvent polarity, temperature, and pH. The position of this equilibrium is crucial as the two tautomers have different chemical and physical properties.

Extensive research on analogous 5-substituted-1,3,4-thiadiazole-2(3H)-thiones has been conducted to determine the predominant tautomeric form. researchgate.netnih.gov Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with X-ray crystallography, are powerful tools for this purpose. For instance, IR spectra can distinguish between the N-H and S-H stretching vibrations, as well as the C=S and C-S bond vibrations. Similarly, ¹H and ¹³C NMR spectroscopy can provide definitive evidence for the location of the mobile proton and the nature of the carbon-sulfur bond. researchgate.net

Table 1: General Spectroscopic Features for Thiol-Thione Tautomers of 1,3,4-Thiadiazole Derivatives

| Spectroscopic Feature | Thione Form (C=S) | Thiol Form (-SH) |

| IR: N-H Stretch | Present (approx. 3100-3300 cm⁻¹) | Absent |

| IR: S-H Stretch | Absent | Present (approx. 2500-2600 cm⁻¹, often weak) |

| IR: C=S Stretch | Present (approx. 1250-1350 cm⁻¹) | Absent |

| ¹H NMR: N-H Signal | Present (broad signal, variable ppm) | Absent |

| ¹H NMR: S-H Signal | Absent | Present (sharp signal, variable ppm) |

| ¹³C NMR: C=S Signal | Present (downfield, approx. 180-200 ppm) | Absent |

Note: The exact positions of spectroscopic signals can vary based on the substituent at the 5-position and the solvent used.

Relative Stability of Tautomeric Forms

In the study of 1,3,4-thiadiazole derivatives, the thione tautomer is generally found to be the more stable form. researchgate.net Crystallographic analyses of various 5-substituted-1,3,4-thiadiazole-2(3H)-thiones have consistently shown that these molecules exist in the thione form in the solid state. researchgate.net This stability is often attributed to the greater strength of the C=S double bond in the thione form compared to the C=N double bond within the ring of the thiol form, as well as favorable intermolecular interactions such as hydrogen bonding.

For this compound, while direct experimental studies on its tautomeric preference are not extensively documented, it is reasonable to infer from the established data on its analogues that the thione form is the thermodynamically favored tautomer. Computational studies on similar molecules, such as 2,5-dimercapto-1,3,4-thiadiazole, have also supported the greater stability of the thione configuration. researchgate.net

The stability can be summarized by the equilibrium position, which lies significantly towards the thione isomer.

Thiol Form ⇌ Thione Form (Favored)

This preference for the thione form is a critical aspect of the compound's chemistry, influencing its synthesis, reactivity, and interaction with other molecules. For example, alkylation reactions on these types of compounds often occur at the exocyclic sulfur atom, which is consistent with the reactivity of a thione group, even if the reaction proceeds through a small equilibrium concentration of the more nucleophilic thiol tautomer.

Table 2: Summary of Tautomeric Forms of this compound

| Compound Name | Tautomeric Form | Key Structural Features |

| This compound | Thione | N-H group in the ring, C=S (thiocarbonyl) group |

| 5-Ethyl-1,3,4-thiadiazole-2-thiol | Thiol | S-H (sulfhydryl) group, fully aromatic thiadiazole ring |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions

The sulfur atoms in the 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione ring system are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These reactions are dependent on the nature of the oxidizing agent and the reaction conditions.

Formation of Sulfoxides

Oxidation of the thione sulfur atom can yield the corresponding S-oxide, a sulfoxide (B87167). This transformation is typically achieved using mild oxidizing agents. For instance, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for the controlled oxidation of sulfides to sulfoxides. The reaction mechanism involves the electrophilic attack of the peroxy acid oxygen on the electron-rich sulfur atom of the thione group. The reaction is generally carried out in aprotic solvents at low temperatures to prevent over-oxidation to the sulfone.

Formation of Sulfones

Further oxidation of the sulfoxide or direct oxidation of the thione with stronger oxidizing agents results in the formation of a sulfone. researchgate.net A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄). researchgate.net The sulfone group, being a strong electron-withdrawing group, significantly influences the electronic properties of the thiadiazole ring, making it more susceptible to nucleophilic attack. researchgate.net

Table 1: Oxidation Reactions of 5-Alkyl-1,3,4-thiadiazole-2(3H)-thiones

| Starting Material | Oxidizing Agent | Product | Reference |

| 5-Alkyl-1,3,4-thiadiazole-2(3H)-thione | m-CPBA | 5-Alkyl-1,3,4-thiadiazole-2(3H)-thione S-oxide | General Reaction |

| 5-Alkyl-1,3,4-thiadiazole-2(3H)-thione | Potassium Permanganate | 5-Alkyl-1,3,4-thiadiazole-2(3H)-thione S,S-dioxide | researchgate.net |

Reduction Reactions

Reduction of this compound can proceed via two main pathways: conversion of the thione to a thiol or reduction of the heterocyclic ring itself.

Conversion to Thiol Forms

The thione group of this compound exists in equilibrium with its tautomeric thiol form, 5-ethyl-1,3,4-thiadiazole-2-thiol. researchgate.net This equilibrium can be influenced by factors such as solvent polarity and pH. While the thione form is generally more stable in the solid state, the thiol form can be favored in solution. researchgate.net Chemical reduction is not typically required to generate the thiol form, as it is accessible through tautomerization. Spectroscopic studies, including NMR and IR, can be used to investigate the position of this equilibrium. researchgate.net The presence of a proton on a nitrogen atom adjacent to the thione group facilitates this proton transfer.

Ring Reduction Processes

The 1,3,4-thiadiazole (B1197879) ring is relatively stable due to its aromatic character and is generally resistant to reduction under mild conditions. More forceful reducing conditions, such as catalytic hydrogenation at high pressure and temperature or the use of strong reducing agents like lithium aluminum hydride, can lead to the cleavage of the heterocyclic ring. Such reactions are complex and can result in a mixture of products, often involving the breakdown of the thiadiazole nucleus. Specific and controlled reduction of the 1,3,4-thiadiazole ring without fragmentation is challenging and not a commonly employed synthetic strategy.

Nucleophilic Substitution Reactions

The most prevalent nucleophilic substitution reactions involving this compound occur at the exocyclic sulfur atom of the thiol tautomer. nih.gov The deprotonation of the thiol group with a base generates a thiolate anion, which is a potent nucleophile.

This thiolate can readily react with various electrophiles, most notably alkyl halides, in a process known as S-alkylation. nih.govresearchgate.net This reaction is a versatile method for introducing a wide range of substituents at the 2-position of the thiadiazole ring. The reaction typically proceeds via an SN2 mechanism, where the thiolate anion displaces a leaving group on the electrophile. The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium hydroxide (B78521) and potassium carbonate, and solvents like ethanol (B145695) or dimethylformamide are often used. nih.gov

In addition to S-alkylation, N-alkylation at the N-3 position of the ring is also possible, though generally less favored than S-alkylation under basic conditions due to the higher nucleophilicity of the thiolate anion. researchgate.net However, the reaction conditions, such as the nature of the alkylating agent and the base, can influence the regioselectivity of the alkylation. researchgate.net

Table 2: Nucleophilic Substitution (S-Alkylation) of 5-Substituted-1,3,4-thiadiazole-2-thiols

| Thiadiazole Derivative | Alkylating Agent | Base | Product | Reference |

| 5-Anilino-1,3,4-thiadiazoline-2-thione | Allyl Bromide | KOH | 2-(Allylthio)-5-anilino-1,3,4-thiadiazole | researchgate.net |

| 5-Anilino-1,3,4-thiadiazoline-2-thione | Benzyl Chloride | KOH | 2-(Benzylthio)-5-anilino-1,3,4-thiadiazole | researchgate.net |

| 2,5-Dimercapto-1,3,4-thiadiazole | 4-Ethylbromobutyrate | K₂CO₃ | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | nih.gov |

Substitution at the Sulfur Atom

The exocyclic sulfur atom in the thiol tautomer of this compound is a soft nucleophile, making it prone to reactions with electrophiles, most notably in S-alkylation reactions. This is a common and efficient method for the functionalization of this heterocyclic system.

The reaction typically proceeds by deprotonating the thiol group with a base to form a thiolate anion, which then acts as a potent nucleophile. This anion readily attacks alkyl halides or other electrophilic reagents to form a stable C-S bond. Studies on related 5-substituted-1,3,4-thiadiazole-2-thiols have demonstrated that this S-alkylation is a high-yield process. researchgate.net For instance, the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with various α,ω-dihalogenoalkanes has been optimized to produce 2-(ω-haloalkylthio)thiadiazoles. mdpi.com The choice of base and the stoichiometry of the reactants are crucial in directing the outcome, as using two equivalents of the thiadiazole can lead to the formation of symmetrical bis-thiadiazole products. mdpi.com

Table 1: Examples of S-Alkylation Reactions on 5-Substituted-1,3,4-thiadiazole-2-thiols

| Starting Thiadiazole | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) | Ethyl chloroacetate | Ethyl (5-amino-1,3,4-thiadiazol-2-yl)thioacetate | researchgate.net |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Dibromoethane | 2-(2-Bromoethylthio)-5-methyl-1,3,4-thiadiazole | mdpi.com |

| 5-Ethyl-1,3,4-thiadiazole-2-thiol (Predicted) | Methyl Iodide | 5-Ethyl-2-(methylthio)-1,3,4-thiadiazole | - |

The mechanism involves the formation of a thiolate intermediate, which subsequently undergoes nucleophilic substitution (SN2) with the alkylating agent. This process is fundamental in creating a diverse library of S-substituted thiadiazole derivatives.

Introduction of Diverse Nucleophiles (e.g., Amines, Thiols)

The 1,3,4-thiadiazole ring, particularly at the C2 and C5 positions, is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. nih.gov While the exocyclic sulfur is the primary site for alkylation, reactions with strong nucleophiles can lead to ring-opening or substitution at the ring carbons, especially if a suitable leaving group is present.

Direct nucleophilic substitution on the thiadiazole ring is less common without an activating group. However, derivatives such as 2-halo-1,3,4-thiadiazoles are important intermediates where the halogen is readily displaced by various nucleophiles.

Reactions with amines can also lead to the formation of more complex structures. For example, 2-amino-1,3,4-thiadiazoles can undergo rearrangement in the presence of amines like methylamine (B109427) to form triazolinethiones. nih.gov Furthermore, the amino group of 2-amino-5-substituted-1,3,4-thiadiazoles can react with aldehydes to form Schiff bases, demonstrating the nucleophilic character of the exocyclic amine which can be introduced onto the thiadiazole scaffold. jocpr.com

Dimerization and Other Complex Reaction Pathways

Beyond simple substitution, this compound can participate in more complex transformations, including dimerization and heterocyclization reactions, which significantly expand its synthetic utility.

Oxidative Dimerization Mechanisms (e.g., bis(2-oxo-3H-1,3,4-thiadiazolinyl)-5,5′-disulfide formation)

The thiol tautomer of this compound can undergo oxidative coupling to form a disulfide-linked dimer. This reaction is a characteristic feature of thiols and is typically achieved using mild oxidizing agents.

A well-documented example is the oxidation of 2-mercapto-1,3,4-thiadiazole using hydrogen peroxide in an ethanol/water mixture. nih.gov The reaction proceeds by refluxing the mixture, leading to the formation of bis(1,3,4-thiadiazol-2-yl) disulfide in high yield. The mechanism involves the oxidation of the thiol groups of two molecules, which then couple to form a stable S-S bond. This process transforms the nucleophilic thiol into a different chemical entity with distinct structural and electronic properties. A similar reaction is anticipated for the 5-ethyl derivative.

Table 2: Oxidative Dimerization of 1,3,4-Thiadiazole-2-thiols

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Mercapto-1,3,4-thiadiazole | Hydrogen Peroxide (30%) | bis(1,3,4-thiadiazol-2-yl) disulfide | 85% | nih.gov |

| 2,5-Dimercapto-1,3,4-thiadiazole | Nitric Acid / Hydrogen Peroxide | 1,3,4-Thiadiazole-2,5-disulfonic acid | - | inlibrary.uz |

This dimerization is significant as it links two heterocyclic units, creating a larger molecule with potential for further functionalization or application in coordination chemistry and materials science.

Heterocyclization Reactions

The this compound core can serve as a building block for the synthesis of fused and annelated heterocyclic systems. These heterocyclization reactions often involve the participation of both the exocyclic sulfur and one of the ring nitrogen atoms as nucleophiles.

A common strategy involves reacting the S-alkylated derivatives of the thiadiazole with bifunctional reagents. For instance, S-alkylated thiadiazoles containing a reactive group on the alkyl chain can undergo intramolecular cyclization. A more direct approach involves the reaction of the thiadiazole-2-thione with reagents that can react with both the sulfur and a nitrogen atom.

Research has shown that 1,3,4-thiadiazole-2-thiones react with α-haloketones (like phenacyl bromide) in an acid-promoted cyclization to form thiazolo[2,3-b] jocpr.comconnectjournals.comresearchgate.netthiadiazolium salts. researchgate.net The reaction sequence involves an initial S-alkylation followed by an intramolecular condensation between the ring nitrogen (N3) and the carbonyl group of the attached side chain. This creates a five-membered thiazole (B1198619) ring fused to the original thiadiazole core.

Similarly, reactions with hydrazonoyl halides can lead to the formation of new heterocyclic rings. The reaction of 5-phenyl-1,3,4-thiadiazole-2(3H)-thione with hydrazonoyl halides in the presence of a base proceeds via an initial S-alkylation, followed by an intramolecular cyclization that results in a spiro or fused heterocyclic system. nih.gov These reactions highlight the utility of the thiadiazole scaffold in constructing complex, multi-ring molecules.

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data for the compound This compound corresponding to the detailed biological activities requested in the provided outline.

The available research focuses on the broader class of 1,3,4-thiadiazole derivatives, investigating compounds with various other substitutions at the 5-position. While this body of work confirms the general antimicrobial potential of the 1,3,4-thiadiazole scaffold, it does not provide specific data points for the 5-ethyl derivative regarding its efficacy against the specified bacterial and fungal strains, its effects on biofilm formation, or its mechanisms of action.

A review article noted the evaluation of a structurally related compound, 5-Ethyl-1,3,4-thiadiazole-2-amine, for antimicrobial activities. However, this is a distinct molecule from the requested this compound, and presenting its data would be scientifically inaccurate for the subject .

Similarly, studies on complex derivatives containing an ethylthio group attached to the 1,3,4-thiadiazole ring have been reported, but these findings cannot be directly attributed to the specific parent compound requested.

Due to the absence of specific, published research findings for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the provided outline. Creating content for the specified sections and subsections, including data tables, would require speculation and extrapolation from related but different chemical entities, which would violate the core requirements of accuracy and strict adherence to the subject compound.

Therefore, the requested article on the "Biological Activities and Mechanistic Investigations" of this compound cannot be generated at this time.

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy

Antifungal Activity Spectrum

Against Fungal Pathogens

Derivatives of 1,3,4-thiadiazole (B1197879) have been a subject of interest in the development of novel antifungal agents. nih.govnih.gov Research has explored their efficacy against a range of fungal pathogens that impact both agriculture and human health.

While the broader class of 1,3,4-thiadiazole derivatives has shown activity against various fungi, specific data on the antifungal activity of 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione against Candida albicans, Fusarium graminearum, Fusarium oxysporum, Cytospora mandshurica, and Gibberella zeae is not extensively detailed in the reviewed scientific literature.

However, a study focusing on derivatives of 1,3,4-oxadiazoles and thiadiazoles for fungicidal activity reported on a structurally related compound. It was found that 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole-2-thione demonstrated high fungicidal activity against Rhizoctonia solani, the fungus responsible for rice sheath blight. This suggests that the ethyl-thiadiazole thione scaffold may be a promising area for further antifungal research.

Antiviral Activity

The 1,3,4-thiadiazole nucleus is a recognized pharmacophore in the search for new antiviral agents, with derivatives showing a range of activities. nih.govresearchgate.netmdpi.com

With respect to specific viral targets, some 1,3,4-thiadiazole derivatives have been synthesized and tested for their anti-Hepatitis B virus (HBV) activity. nih.govnih.gov For instance, the compound 1,2-Dihydro-4,6-dimethyl-2-oxo-1-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-carbonitrile was evaluated for its anti-HBV activity using a HepG2.2.2.15 cell line. nih.gov

In the context of the COVID-19 pandemic, in silico studies have been conducted to explore the potential of 1,3,4-thiadiazole-based molecules as inhibitors of SARS-CoV-2 enzymes. nih.gov These computational screenings have identified certain derivatives with promising binding affinities to viral targets like the main protease (Mpro). nih.gov However, specific experimental data on the anti-HBV or anti-COVID-19 activity of this compound is not available in the currently reviewed literature.

Anticancer and Antiproliferative Studies

The 1,3,4-thiadiazole scaffold is a key feature in a variety of compounds investigated for their anticancer properties, owing to its ability to interact with various biological targets. mdpi.comnih.govd-nb.infomdpi.com

Cytotoxicity Against Human Cancer Cell Lines

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of cytotoxic activity against numerous human cancer cell lines. Research has shown that modifications to the thiadiazole ring can influence the potency and selectivity of these compounds. mdpi.comnih.gov

Studies on various 5-substituted-1,3,4-thiadiazole derivatives have reported significant growth inhibitory effects on a range of cancer cell lines, including those from lung, breast, ovarian, colon, and liver cancers. nih.govnih.gov For example, certain 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues showed considerable suppressive activity against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. nih.gov Similarly, other research has highlighted the cytotoxicity of different derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.comresearchgate.net

Despite the extensive research on the anticancer potential of the 1,3,4-thiadiazole class, specific cytotoxic data for this compound against lung, breast, ovarian, prostate, liver, colon, gastric, melanoma, colorectal, and bone cancer cell lines is not explicitly detailed in the reviewed scientific literature.

Induction of Apoptosis Pathways in Cancer Cells

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death, in cancer cells. Several studies have indicated that 1,3,4-thiadiazole derivatives can trigger this process.

For instance, certain novel 1,3,4-thiadiazole compounds have been shown to induce apoptosis and cause cell cycle arrest in breast cancer cells (MCF-7). rsc.org Mechanistic studies on some 5-aryl-1,3,4-thiadiazole derivatives revealed that their cytotoxic effect is linked to their ability to induce apoptotic cell death, as evidenced by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated HepG2 and MCF-7 cells. mdpi.com However, specific research detailing the induction of apoptosis pathways by this compound has not been found in the reviewed literature.

Inhibition of Specific Cellular Enzymes

The targeted inhibition of cellular enzymes that are crucial for cancer cell survival and proliferation is a primary strategy in modern cancer drug discovery. Lysine Specific Demethylase 1 (LSD1) has been identified as a promising epigenetic target for cancer therapy, and its inhibition can slow the spread of cancer cells. researchgate.netresearchgate.netnih.govrsc.org

Research has been conducted on various heterocyclic compounds, including 1,3,4-thiadiazole derivatives, as potential LSD1 inhibitors. researchgate.net These studies have led to the identification of some potent inhibitors of LSD1. researchgate.net While the broader class of compounds has been investigated, there is no specific information available in the reviewed literature regarding the inhibitory activity of this compound against Lysine Specific Demethylase 1 (LSD1).

Interactions with Nucleic Acids

The interaction with DNA is another mechanism through which anticancer compounds can exert their cytotoxic effects. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids, which suggests that its derivatives may have the ability to interfere with DNA replication processes. mdpi.com

Studies have been conducted to investigate the interaction of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA) using spectroscopic methods. researchgate.netrsc.orgsemanticscholar.orgnih.gov These investigations aim to understand the mechanism of interaction between these molecules and nucleic acids. semanticscholar.orgnih.gov However, specific studies on the binding of this compound to calf thymus DNA are not present in the reviewed scientific literature.

Other Pharmacological Research Areas

The 1,3,4-thiadiazole ring is a versatile pharmacophore known to be a structural component in a wide range of biologically active compounds. ajprd.com Derivatives of this compound have been investigated for several pharmacological activities beyond primary applications, leveraging the unique chemical properties conferred by the thiadiazole nucleus, which can act as a hydrogen-binding domain and a two-electron donor system. nih.gov

Anti-inflammatory Response Modulation

The 1,3,4-thiadiazole scaffold is a constituent of various compounds exhibiting anti-inflammatory properties. nih.govbiointerfaceresearch.com Research into related structures has demonstrated this potential. For instance, a series of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov Within this series, the propionic acid derivative (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid showed significant, dose-dependent anti-inflammatory effects. nih.gov While direct studies on the anti-inflammatory activity of this compound are not extensively documented, the known activity of structurally similar compounds suggests that this is a promising area for future investigation.

Antioxidant Potential and Mechanisms

Derivatives of 1,3,4-thiadiazole are recognized for their antioxidant capabilities. nih.govbiointerfaceresearch.com The mechanism often involves free radical scavenging, where the compound can donate an electron or hydrogen atom to neutralize reactive oxygen species. mdpi.com A study on novel 5-substituted-1,3,4-thiadiazole-2-thiols, which are structurally analogous to the subject compound, demonstrated significant antioxidant activity in both the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS) assays. researchgate.net Similarly, a series of thiazolidin-4-one analogues incorporating a 1,3,4-thiadiazole moiety were assessed for their antioxidant potential, with one derivative, 2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-one, showing particularly potent activity. mdpi.com Another study on thiazolidinone derivatives also confirmed the antioxidant activity of compounds based on the 1,3,4-thiadiazole scaffold. nih.gov These findings underscore the intrinsic antioxidant potential of the 1,3,4-thiadiazole-2-thione core, suggesting that 5-ethyl substitution could yield compounds with valuable radical scavenging properties.

Enzyme Inhibition (e.g., Carbonic Anhydrase, Acetylcholinesterase, Kinase ThiM, Protein Tyrosine Phosphatase 1B (PTP1B))

The 1,3,4-thiadiazole scaffold is a key component in several established enzyme inhibitors, highlighting its importance in drug design.

Carbonic Anhydrase (CA): The 1,3,4-thiadiazole ring is the core of well-established carbonic anhydrase inhibitors like Acetazolamide and Methazolamide. mdpi.comrsc.org This has spurred research into novel derivatives as potential CA inhibitors. Studies on 1,3,4-thiadiazole-5-sulfonamides and 1,3,4-thiadiazole-thiazolidinone hybrids have identified compounds with potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms, such as hCA-I and hCA-II. rsc.orgresearchgate.netnih.gov The inhibitory mechanism typically involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. biointerfaceresearch.comtandfonline.com Hybrids incorporating the 5-ethyl-1,3,4-thiadiazole moiety have been synthesized and identified as potent AChE inhibitors. biointerfaceresearch.comresearchgate.net In one study, a series of thiazolidin-4-one analogues bearing the 2-imino-(5-ethyl-1,3,4-thiadiazole) structure were evaluated. Several compounds demonstrated significant inhibitory activity, with the most potent derivatives showing promise for further development as anti-Alzheimer's agents. biointerfaceresearch.com

| Compound | Substituent (R) on Benzylidene Ring | pIC₅₀ (mM) ± SD |

|---|---|---|

| 4i | 4-(benzyloxy) | 1.22 ± 0.002 |

| 4o | 4-methyl | 1.30 ± 0.007 |

| 4q | 4-hydroxy | 1.11 ± 0.004 |

| 4r | 4-nitro | 0.98 ± 0.006 |

| 4t | 4-(dimethylamino) | 1.05 ± 0.003 |

Kinase ThiM: In the search for new antibacterial agents, computational studies have explored the interaction of 1,3,4-thiadiazole derivatives with bacterial enzymes. A docking study investigated the binding of novel 1,3,4-thiadiazole derivatives to the active site of Kinase ThiM from Klebsiella pneumoniae, suggesting that this class of compounds could act as inhibitors of this essential bacterial enzyme. rsc.org

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com While numerous heterocyclic compounds have been investigated as PTP1B inhibitors, specific research on this compound derivatives in this area is limited. sciensage.infonih.gov However, the known ability of diverse small molecules to inhibit PTP1B suggests that the thiadiazole scaffold could be a valuable starting point for designing new inhibitors.

Antiparasitic Activity (e.g., Antileishmanial, Antimalarial)

Nitro-substituted 1,3,4-thiadiazole derivatives have demonstrated significant potential as antiparasitic agents. nih.gov A number of studies have focused on their efficacy against Leishmania major, the protozoan parasite responsible for leishmaniasis. nih.govmui.ac.irresearchgate.net In these studies, various 5-(nitroaryl)-2-substituted-thio-1,3,4-thiadiazoles exhibited potent antileishmanial activity against the promastigote form of the parasite, with some compounds showing greater efficacy than the reference drug Glucantime. nih.govresearchgate.net Although these studies did not specifically include a 5-ethyl substituent, they establish the 1,3,4-thiadiazole ring as a viable scaffold for developing novel antiparasitic drugs.

Structure-Activity Relationships (SAR)

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended moieties.

Substituents at the 5-position: The group at the C-5 position of the thiadiazole ring plays a crucial role in modulating activity. For diuretic activity, small alkyl groups like methyl at the 5-position were found to be more effective than an amino group. mdpi.com In the context of anticancer activity, research on a series of piperazine (B1678402) derivatives linked to a 5-(4-chlorophenyl)-1,3,4-thiadiazole core showed that elongating a methyl substituent to an ethyl group on the piperazine ring led to a two-fold increase in potency against the MCF-7 breast cancer cell line. mdpi.com This suggests that an ethyl group can be beneficial for biological potency, potentially by enhancing lipophilicity or improving steric interactions with the target.

Substituents on Appended Rings: For the 5-ethyl-1,3,4-thiadiazole-based AChE inhibitors, substitutions on the benzylidene ring attached to the thiazolidinone moiety significantly influenced potency. biointerfaceresearch.com As shown in Table 1, derivatives with electron-donating groups (4-methyl, 4-benzyloxy) at the para-position of the benzylidene ring exhibited higher inhibitory activity than those with electron-withdrawing groups (4-nitro). biointerfaceresearch.com This indicates that electronic properties are key determinants of binding affinity to the AChE active site for this series of compounds.

General Observations: The aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability, while the presence of the =N-C-S- moiety is often considered essential for its biological activities. rsc.org Structure-activity relationship analyses consistently reveal that modifications to substituents can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds, making the this compound a valuable and adaptable scaffold for medicinal chemistry. nih.govnih.gov

Pharmacophore Elucidation

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov A pharmacophore represents the key characteristics of a ligand, such as hydrogen bond donors and acceptors, hydrophobic areas, aromatic rings, and charged groups, that are critical for binding to a target protein. nih.govmdpi.com The 1,3,4-thiadiazole nucleus is recognized as a versatile and privileged pharmacophore in medicinal chemistry. nih.govresearchgate.net This is attributed to its favorable metabolic profile, the sulfur atom which enhances lipid solubility, and its ability to form hydrogen bonds. mdpi.com The mesoionic nature of the 1,3,4-thiadiazole ring allows it to cross cellular membranes effectively, contributing to good tissue permeability. researchgate.netmdpi.com

The biological activity of 1,3,4-thiadiazole derivatives is often linked to the presence of the =N-C-S- moiety and the aromaticity of the ring, which provides high in vivo stability. nih.gov The scaffold's utility is further enhanced by its role as a bioisostere of pyrimidine, the core structure of three nucleic bases, which allows derivatives to potentially interfere with processes like DNA replication. researchgate.net In some drug design strategies, the 1,3,4-thiadiazole motif has been successfully employed as an effective isostere for a central phenyl ring. mdpi.com

Research into various derivatives of the 1,3,4-thiadiazole scaffold has led to the elucidation of specific pharmacophore models for different biological targets. These models highlight the key structural features required for potent activity.

Table 1: General Pharmacophoric Features of the 1,3,4-Thiadiazole Scaffold

| Feature | Description | Role in Biological Activity | Source |

| 1,3,4-Thiadiazole Ring | A five-membered aromatic heterocycle containing sulfur and nitrogen atoms. | Acts as the core scaffold. Its aromaticity provides stability, and it serves as a bioisostere for other rings like phenyl or pyrimidine. | nih.govresearchgate.netmdpi.com |

| Hydrogen Bond Acceptors (HBA) | Nitrogen atoms within the thiadiazole ring. | Crucial for forming hydrogen bonds with amino acid residues in the target protein's active site. | mdpi.comnih.gov |

| Hydrogen Bond Donors (HBD) | Amine or thiol groups attached to the thiadiazole ring. | Can form key hydrogen bonds, anchoring the ligand to the target. For example, an amine group on the thiadiazole moiety can act as a donor. | nih.gov |

| Hydrophobic Regions | Substituents at various positions on the ring, such as the ethyl group at position 5. | Engage in hydrophobic interactions with lipophilic residues in the binding pocket of the target protein, contributing to binding affinity. | mdpi.comnih.gov |

Detailed computational studies on 1,3,4-thiadiazole derivatives have provided more specific insights into their interaction with particular enzymes. For instance, pharmacophore models have been developed for their activity as inhibitors of protein kinases, which are significant targets in cancer therapy.

In a study targeting the c-Met receptor, a key protein in cancer progression, a pharmacophore model for a representative thiadiazole compound was developed. nih.gov This model identified that two hydrophobic features along with a single hydrogen bond acceptor were essential chemical requirements for recognition as a c-Met inhibitor. nih.gov Furthermore, a single hydrogen bond donor feature was observed around the amine of the centrally placed thiadiazole moiety. nih.gov

Another investigation focused on identifying 1,3,4-thiadiazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a pivotal target in tumor angiogenesis. mdpi.com A ligand-based pharmacophore model was constructed, leading to the identification of several key features necessary for potent inhibition. mdpi.com

Table 2: Example Pharmacophore Models for 1,3,4-Thiadiazole Derivatives

| Biological Target | Key Pharmacophoric Features Identified | Research Findings | Source |

| c-Met Receptor | Two hydrophobic features, one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD). | The model confirmed that the c-Met receptor's binding site favors hydrophobic ligands. The HBD was associated with an amine on the thiadiazole ring, and HBAs were located near a methoxy (B1213986) region of the compound. | nih.gov |

| VEGFR-2 | Hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings. | A model was generated using the crystallographic structure of VEGFR-2 complexed with the inhibitor tivozanib. The 1,3,4-thiadiazole moiety was found to be crucial for the binding and stability of the screened compounds. | mdpi.com |

These studies underscore the importance of the 1,3,4-thiadiazole scaffold as a foundational element in designing targeted therapeutic agents. The elucidation of these pharmacophore models provides a rational basis for the future design and optimization of novel and more potent derivatives based on the this compound structure for various therapeutic applications.

Applications in Advanced Science and Technology

Agrochemical Science

The 1,3,4-thiadiazole (B1197879) nucleus is a recognized "privileged scaffold" in agricultural chemistry, forming the basis for numerous commercial pesticides. nih.gov Derivatives of 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione have been extensively researched for their potential to protect crops and enhance growth through various mechanisms.

Development of Pesticides and Herbicides

Derivatives of 1,3,4-thiadiazole are foundational to the development of modern herbicides. Their mode of action often involves the inhibition of crucial biological processes in weeds, such as photosynthesis. researchgate.net Research has shown that these compounds can disrupt the electron transport chain, prevent the accumulation of starch, and cause ultrastructural damage to chloroplasts in mesophyll cells. researchgate.net

For instance, a study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a structural analog, demonstrated notable herbicidal effects. Preliminary biological tests revealed that this compound possesses moderate herbicidal activity against Brassica campestris, a common weed. researchgate.net At a concentration of 50 µg/mL, the compound showed a 38.4% inhibition rate against this species. researchgate.net This line of research highlights the potential for developing selective and effective herbicides by modifying the substituents on the 1,3,4-thiadiazole ring.

Fungicides and Bactericides for Crop Protection

The 1,3,4-thiadiazole moiety is a key component in a wide array of compounds designed to combat fungal and bacterial diseases in crops. mdpi.com These derivatives have shown broad-spectrum activity against significant plant pathogens. mdpi.com

A notable study focused on a series of novel 1,3,5-thiadiazine-2-thione derivatives that incorporate a 1,3,4-thiadiazole group. One specific compound, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, demonstrated significant antimicrobial activity. mdpi.commdpi.com It exhibited potent antibacterial effects against Xanthomonas oryzae pv. oryzae and X. oryzae pv. oryzicola, with inhibition rates of 56% and 30% respectively at a concentration of 100 μg/mL, outperforming the commercial bactericide thiodiazole-copper. mdpi.commdpi.com Furthermore, its antifungal efficacy against the pathogen Rhizoctonia solani was noteworthy, with an EC50 value of 33.70 μg/mL, which is more effective than the commercial fungicide hymexazol (B17089) (EC50 of 67.10 μg/mL). mdpi.commdpi.com

Another research avenue has explored novel flavonol derivatives containing 1,3,4-thiadiazole, which have shown good antifungal activities against Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum. psu.edu Similarly, synthesizing 1,3,4-thiadiazole derivatives of glucosides has yielded compounds with high bioactivity against Phytophthora infestans. researchgate.net

| Pathogen | Type | Measurement | Result | Comparison |

|---|---|---|---|---|

| Xanthomonas oryzae pv. oryzae | Bacterium | Inhibition Rate at 100 µg/mL | 56% | Better than Thiodiazole-copper |

| Xanthomonas oryzae pv. oryzicola | Bacterium | Inhibition Rate at 100 µg/mL | 30% | Better than Thiodiazole-copper |

| Rhizoctonia solani | Fungus | EC50 Value | 33.70 µg/mL | More effective than Hymexazol (67.10 µg/mL) |

Plant Growth Regulation

Beyond pest and pathogen control, 1,3,4-thiadiazole derivatives have demonstrated capabilities in plant growth regulation. researchgate.net This activity often manifests as an enhancement of the plant's natural defense and metabolic processes, particularly under stress conditions.

A study on tobacco plants infected with Tobacco Mosaic Virus (TMV) found that treatment with a novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative could significantly improve the plant's health. oriprobe.com The compound was observed to increase the chlorophyll (B73375) content in infected leaves, which in turn enhanced the net photosynthesis (Pn) value. This suggests that the active compound helps protect the host plant by improving its photosynthetic efficiency, allowing it to better withstand the viral infection. oriprobe.com The treatment also induced morphological changes, such as the tight arrangement of spongy mesophyll and palisade cells and stomatal closure, forming a defensive barrier against the spread of the virus. oriprobe.com

Materials Science and Engineering

The inherent chemical stability and reactivity of the 1,3,4-thiadiazole ring make it a valuable building block in materials science, particularly in the creation of high-performance polymers and protective coatings.

Contribution to Polymer Development

The 1,3,4-thiadiazole moiety has been successfully incorporated into various polymer backbones to create materials with enhanced thermal, optical, and mechanical properties. sigmaaldrich.com Polyamides containing these heterocyclic units have been synthesized through polycondensation reactions. researchgate.netnih.gov

These specialized polyamides exhibit excellent thermal stability, with high glass transition temperatures (Tg) ranging from 206–233 °C and 5% weight-loss temperatures (T5%) between 376–395 °C. researchgate.netnih.gov The incorporation of the thiadiazole ring and thioether linkages results in polymers with a high refractive index (1.716–1.725) and high optical transparency, with transmittance values greater than 83% at 450 nm. researchgate.netnih.gov These materials can be formed into films with moderate tensile strength (72.8–83.1 MPa), demonstrating their potential for applications in advanced optics and electronics. researchgate.netnih.gov Furthermore, 1,3,4-thiadiazole-2,5-dithiol (B7761095) can undergo copolymerization with various metals to form coordination polymers, which have potential uses in treating metal-polluted water. nih.gov

Application as Corrosion Inhibitors

Derivatives of 1,3,4-thiadiazole have proven to be highly effective corrosion inhibitors for various metals and alloys, including mild steel, stainless steel, and copper. nih.gov The mechanism of inhibition involves the adsorption of the thiadiazole molecules onto the metal surface. The presence of heteroatoms (nitrogen and sulfur) and π-electrons in the heterocyclic ring facilitates strong bonding with the metal, forming a protective film that acts as a barrier against corrosive agents. nih.gov

Studies on 2-amino-5-ethyl-1,3,4-thiadiazole, a close analog, have quantified its protective capabilities. On type 304 austenitic stainless steel in a dilute HCl solution, this compound achieved a maximum inhibition efficiency of 70.22% from mass loss analysis and 74.2% from polarization tests. In another study, a different thiadiazole derivative, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine, showed an inhibition efficiency of 94.6% for mild steel in a 1 M HCl solution at a concentration of just 0.5 mM. These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

| Derivative | Metal/Alloy | Corrosive Medium | Inhibition Efficiency | Reference |

|---|---|---|---|---|

| 2-amino-5-ethyl-1,3,4-thiadiazole | Type 304 Stainless Steel | Dilute HCl | 74.2% (Polarization) | |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 94.6% at 0.5 mM | |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | High (Increases with concentration) | nih.gov |

Lubricant Additives

Derivatives of 1,3,4-thiadiazole-2-thione are recognized for their effectiveness as lubricant additives, particularly under extreme pressure (EP) conditions. made-in-china.comgoogle.com These compounds function by forming a protective film on metal surfaces, which prevents direct metal-to-metal contact and reduces wear and friction, especially in demanding environments like automotive transmissions and industrial gearboxes. researchgate.net The presence of sulfur and nitrogen atoms in the thiadiazole ring facilitates strong adsorption onto metal surfaces. Under high pressure and temperature, these compounds decompose in a controlled manner to form a sacrificial layer of metal sulfides and nitrides. This boundary film possesses high shear strength and a low coefficient of friction, thereby protecting the machinery. researchgate.net

Research into thiadiazole derivatives has aimed to enhance their oil solubility and thermal stability, making them a potential ashless and environmentally friendlier alternative to traditional additives like zinc dialkyl dithiophosphate (B1263838) (ZDDP). researchgate.net The performance of these additives is often evaluated using standardized tests that measure their anti-wear and extreme pressure properties.

Table 1: Tribological Performance Data for Thiadiazole Additives This table presents illustrative data based on typical findings for thiadiazole-based lubricant additives compared to a base oil.

| Parameter | Base Oil | Base Oil + Thiadiazole Additive | Test Method |

|---|---|---|---|

| Weld Load (N) | 1000 | >2500 | Four-Ball Test |

| Wear Scar Diameter (mm) | 0.65 | 0.40 | Four-Ball Test |

Vulcanization Accelerators

In the rubber industry, the vulcanization process, which converts natural rubber into a more durable material, is critical. This process involves the formation of cross-links between polymer chains, typically using sulfur. Vulcanization accelerators are chemical compounds that increase the speed of this reaction, allowing for lower processing temperatures and shorter curing times, which improves the final properties of the rubber.